Cas no 2034389-03-0 (3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide)

3-(2-Fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide is a fluorinated aromatic compound featuring a pyrazole-pyridine hybrid scaffold. Its structural design incorporates a 2-fluorophenyl group linked to a propanamide chain, enhancing binding affinity and selectivity in pharmacological applications. The presence of the 1-methyl-1H-pyrazol-4-yl moiety on the pyridine ring contributes to improved metabolic stability and solubility. This compound is of interest in medicinal chemistry, particularly as a potential intermediate for kinase inhibitors or receptor modulators. Its well-defined synthetic route allows for scalable production, ensuring consistent purity and yield. The fluorinated aromatic system may also confer enhanced bioavailability and target engagement in drug discovery research.
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide structure
2034389-03-0 structure
Product name:3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
CAS No:2034389-03-0
MF:C19H19FN4O
MW:338.378767251968
CID:5334975

3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide
    • 3-(2-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide
    • 3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
    • Inchi: 1S/C19H19FN4O/c1-24-13-16(12-23-24)18-10-14(8-9-21-18)11-22-19(25)7-6-15-4-2-3-5-17(15)20/h2-5,8-10,12-13H,6-7,11H2,1H3,(H,22,25)
    • InChI Key: LLZPYMBXBAWNSM-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CCC(NCC1C=CN=C(C2C=NN(C)C=2)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 436
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59.8

3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6561-5876-10mg
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
10mg
$79.0 2023-09-08
Life Chemicals
F6561-5876-2mg
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
2mg
$59.0 2023-09-08
Life Chemicals
F6561-5876-20μmol
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6561-5876-3mg
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
3mg
$63.0 2023-09-08
Life Chemicals
F6561-5876-5mg
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
5mg
$69.0 2023-09-08
Life Chemicals
F6561-5876-2μmol
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6561-5876-10μmol
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6561-5876-100mg
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
100mg
$248.0 2023-09-08
Life Chemicals
F6561-5876-5μmol
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6561-5876-30mg
3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
2034389-03-0
30mg
$119.0 2023-09-08

Additional information on 3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide

Introduction to Compound CAS No 2034389-03-0: 3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide

The compound with CAS No 2034389-03-0, named 3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a fluorophenyl group, a pyrazole ring, and a pyridine moiety. These structural elements contribute to its diverse chemical properties and potential biological activities.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The fluorophenyl group in this compound is known to enhance lipophilicity, which is crucial for drug absorption and bioavailability. Meanwhile, the pyrazole ring and pyridine moiety introduce additional functional groups that can interact with biological targets, such as enzymes or receptors, making this compound a promising candidate for further investigation.

One of the most notable aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. By inhibiting specific kinases, this compound could potentially halt the progression of cancer cells or reduce inflammation in chronic conditions. Recent research has demonstrated that similar compounds with analogous structures have shown promising results in preclinical models, suggesting that this compound may exhibit similar or even superior activity.

In addition to its therapeutic potential, the synthesis of this compound represents a significant achievement in organic chemistry. The construction of the pyrazole ring and the subsequent coupling reactions required to assemble the entire molecule are technically challenging but have been successfully accomplished through innovative synthetic strategies. These methods not only pave the way for the production of this specific compound but also provide valuable insights for the synthesis of other complex heterocyclic molecules.

Another area where this compound has shown promise is in its ability to modulate ion channels. Ion channels are essential for various physiological processes, including nerve signaling and muscle contraction. Dysregulation of these channels has been implicated in conditions such as epilepsy and chronic pain. By targeting specific ion channels, this compound could offer a novel approach to treating these disorders with fewer side effects compared to existing therapies.

The development of this compound also underscores the importance of interdisciplinary collaboration in modern drug discovery. Researchers from diverse fields, including chemists, biologists, and pharmacologists, have worked together to explore its properties and potential applications. This collaborative effort has not only accelerated the understanding of this compound but also set a precedent for future research initiatives.

Furthermore, advancements in computational chemistry have played a pivotal role in predicting the biological activity of this compound. Through molecular docking studies and quantitative structure-activity relationship (QSAR) modeling, scientists have been able to identify key structural features that contribute to its binding affinity with target proteins. These computational tools have significantly reduced the time and resources required for experimental validation, making drug discovery more efficient.

In conclusion, CAS No 2034389-03-0 represents a cutting-edge advancement in organic chemistry with immense potential for therapeutic applications. Its unique structure, combined with recent research findings, positions it as a valuable asset in the quest for novel drugs targeting complex diseases. As further studies continue to unravel its full potential, this compound stands at the forefront of innovation in medicinal chemistry.

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